molecular formula C21H25NO5 B2420174 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1295027-45-0

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Cat. No.: B2420174
CAS No.: 1295027-45-0
M. Wt: 371.433
InChI Key: OSUSHBSBKRZUBU-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of a carbamoyl group attached to a methyl group, which is further connected to a 3,4-diethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the intermediate {[(2-Methylphenyl)methyl]carbamoyl}methyl chloride. This intermediate is then reacted with 3,4-diethoxybenzoic acid in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-25-18-11-10-16(12-19(18)26-5-2)21(24)27-14-20(23)22-13-17-9-7-6-8-15(17)3/h6-12H,4-5,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSHBSBKRZUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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